molecular formula C8H9NO2S B1601177 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide CAS No. 82299-64-7

3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide

Cat. No. B1601177
CAS RN: 82299-64-7
M. Wt: 183.23 g/mol
InChI Key: WYUFHUYMJXPXAO-UHFFFAOYSA-N
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Description

“3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a linear formula of C8H9NO2S .


Synthesis Analysis

The compound has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo [1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .


Molecular Structure Analysis

The molecular weight of “3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide” is 183.23 .


Chemical Reactions Analysis

The compound has been successfully applied as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo [1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .


Physical And Chemical Properties Analysis

The compound has a linear formula of C8H9NO2S and a molecular weight of 183.23 .

Scientific Research Applications

    Pharmaceuticals and Medicinal Chemistry

    • 3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals .
    • It has been found to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
    • The specific methods of application or experimental procedures would depend on the specific pharmacological activity being targeted. For example, for its use as an ATP-sensitive potassium channel activator, novel 1,4,2-dithiazine 1,1-dioxides were synthesized and tested .
    • The outcomes of these applications would also depend on the specific pharmacological activity. For instance, one compound was found to be the most potent ATP-sensitive potassium channel activator .

    Agrochemicals

    • 3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide is also used as an intermediate in the synthesis of agrochemicals .

    Dyestuff Fields

    • This compound is also used in the dyestuff field .

    Antiarrhythmic and Hypertensive Effects

    • Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide derivatives have been found to have antiarrhythmic and hypertensive effects .
    • A fluorinated cardiotropic aromatic 3,4-dihydro-2H-1,4-benzothiazine derivative was synthesized and tested for its effect on blood pressure and arrhythmia .
    • The most promising compound in this series was 5,7-difluoro-3,4-dihydro-2H-benzo[1,4]thiazine-1,1-dioxide .

    Antimicrobial Activity

    • 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide, have been found to have antimicrobial activity .

    Antiviral Activity

    • 1,2,4-benzothiadiazine-1,1-dioxide derivatives also have antiviral activity .

    Synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives

    • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), a derivative of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide, has been used as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .

    KATP Channel Activators

    • 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide, have been synthesized and tested as ATP-sensitive potassium channel activators .

    AMPA Receptor Modulators

    • 1,2,4-benzothiadiazine-1,1-dioxide derivatives also have AMPA receptor modulating activity .

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

3,4-dihydro-2H-1λ6,4-benzothiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-12(11)6-5-9-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFHUYMJXPXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508327
Record name 3,4-Dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide

CAS RN

82299-64-7
Record name 3,4-Dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,4-benzothiazine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide
Reactant of Route 2
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3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide
Reactant of Route 3
3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide
Reactant of Route 4
3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide
Reactant of Route 5
3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide
Reactant of Route 6
3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide

Citations

For This Compound
3
Citations
DA Gruzdev, EN Chulakov, LS Sadretdinova… - Tetrahedron …, 2015 - Elsevier
It has been found that acyl chlorides of (S)-naproxen, N-phthaloyl-(S)-leucine, and N-tosyl-(S)-proline are efficient chiral resolving agents for the acylative kinetic resolution of racemic 3-…
Number of citations: 10 www.sciencedirect.com
V Cecchetti, V Calderone, O Tabarrini… - Journal of medicinal …, 2003 - ACS Publications
A series of 1,4-benzothiazines, suitably functionalized at the N-4 and C-6 positions, arising from the replacement of a benzopyran-based structure of cromakalim with a 1,4-…
Number of citations: 68 pubs.acs.org
J Jenniges - 2019 - matheo.uliege.be
La synthèse d’un dérivé benzothiazine 1,1-dioxyde, à savoir le 4-(2-fluoroéthyle)-7-phénoxy-3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxyde (VI), a été étudiée sur base de cinq …
Number of citations: 0 matheo.uliege.be

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